molecular formula C27H27NO5 B15196755 Fmoc-O-benzyl-N-methyl-L-threonine

Fmoc-O-benzyl-N-methyl-L-threonine

Cat. No.: B15196755
M. Wt: 445.5 g/mol
InChI Key: OJELSPMZRJEODW-BVZFJXPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-benzyl-N-methyl-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a benzyl group at the hydroxyl side chain, and a methyl group at the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-benzyl-N-methyl-L-threonine typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-benzyl-N-methyl-L-threonine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The primary function of Fmoc-O-benzyl-N-methyl-L-threonine is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during synthesis and is removed under basic conditions to allow for subsequent coupling reactions. The benzyl group protects the hydroxyl side chain and is removed by hydrogenolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-O-benzyl-N-methyl-L-threonine is unique due to the presence of both the N-methyl and O-benzyl groups, which provide additional protection and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid

InChI

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25-/m0/s1

InChI Key

OJELSPMZRJEODW-BVZFJXPGSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Origin of Product

United States

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